CCG-257081
Overview
Description
CCG-257081, also known as MRTF/SRF-IN-1, is an inhibitor of cardiac myosin-related transcription factor and serum response factor (MRTF/SRF) that acts by inhibiting the Rho/MRTF/SRF pathway . It has shown efficacy in preventing bleomycin-induced fibrosis in several mouse models . This compound can be used in cancer prevention and fibrosis research .
Molecular Structure Analysis
The molecular weight of this compound is 473.87 . Its chemical formula is C24H19ClF3N3O2 . The compound has been crystallized with pirin, an iron-dependent cotranscription factor . The structure of the complex of this compound bound to pirin can be found in the Protein Data Bank under the identifier 6N0K .
Chemical Reactions Analysis
This compound is an inhibitor of the Rho/MRTF/SRF pathway . It has been shown to effectively decrease mRNA levels of downstream genes: smooth muscle actin and connective tissue growth factor . In human lung fibroblasts, it has IC50s of 4 and 15 μM, respectively .
Physical and Chemical Properties Analysis
This compound is a small molecule drug . Its exact mass is 473.1118 . The elemental analysis of the compound is as follows: C, 60.83; H, 4.04; Cl, 7.48; F, 12.03; N, 8.87; O, 6.75 .
Scientific Research Applications
Computational Chemistry Grid (CCG) : This refers to a cyberinfrastructure developed for the chemistry community, involving collaboration among several universities and research centers. The CCG aims to enhance computational capabilities in the field of chemistry (Dooley et al., 2006).
Coaxial Closed-Loop Geothermal Systems (CCGS) : Research on CCGS focuses on exploiting deep geothermal resources efficiently and environmentally safely. This involves comparing various CCGS designs to determine their efficacy in geothermal energy exploitation (Wang et al., 2020).
Clean Coal Geology (CCG) : This area of research in China focuses on the relationship between coal utilization and environmental pollution, emphasizing clean coal technology and its applications (Wang et al., 2020).
Catalytic Coal Gasification (CCG) : This research explores the use of catalysts in coal gasification for the production of substitute natural gas (SNG), highlighting the benefits and potential of the process (Gallagher & Euker, 1980).
Catalogue of Cancer Genes (CCG) : The CCG database is a comprehensive resource that includes both well-supported and candidate cancer protein-coding genes and long noncoding RNAs, facilitating the understanding of cancer mechanisms and aiding in the development of anti-cancer drugs (Liu et al., 2016).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis of CCG-257081 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5-nitropyridine", "Sodium hydride", "Dimethylformamide", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5-nitropyridine in the presence of sodium hydride and dimethylformamide to yield the intermediate product.", "Step 2: The intermediate product is then treated with ethyl acetate and methanol to obtain the crude product.", "Step 3: The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent.", "Step 4: The purified product is then treated with hydrochloric acid to remove any remaining impurities.", "Step 5: The final step involves the neutralization of the product with sodium hydroxide to obtain the desired compound, CCG-257081." ] } | |
CAS No. |
1922098-90-5 |
Molecular Formula |
C24H19ClF3N3O2 |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32) |
InChI Key |
BEDJWRJGMARXLZ-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4 |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCG-257081; CCG 257081; CCG257081; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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